molecular formula C25H22N4O4S B4956478 2-methyl-3-nitro-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide

2-methyl-3-nitro-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide

Cat. No.: B4956478
M. Wt: 474.5 g/mol
InChI Key: FUPUGCJCTSOEBA-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with a nitro group, a methyl group, and a benzoxazole moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Nitration: Introduction of the nitro group to the benzamide core.

    Methylation: Addition of the methyl group to the benzamide ring.

    Formation of Benzoxazole: Cyclization reaction to form the benzoxazole moiety.

    Thioamide Formation: Introduction of the carbamothioyl group.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, methylating agents for methylation, and cyclization reagents for benzoxazole formation.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-methyl-3-nitro-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-nitrobenzamide: Lacks the benzoxazole and carbamothioyl groups.

    3-nitro-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide: Similar structure but without the methyl group.

    2-methyl-3-nitro-N-phenylbenzamide: Lacks the benzoxazole and carbamothioyl groups.

Uniqueness

2-methyl-3-nitro-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide is unique due to the presence of the benzoxazole moiety and the carbamothioyl group, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-3-nitro-N-[[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4S/c1-14(2)17-9-12-22-20(13-17)27-24(33-22)16-7-10-18(11-8-16)26-25(34)28-23(30)19-5-4-6-21(15(19)3)29(31)32/h4-14H,1-3H3,(H2,26,28,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPUGCJCTSOEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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